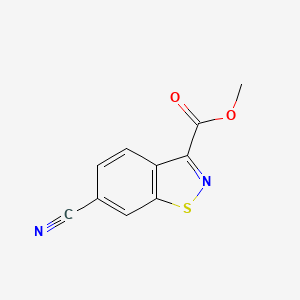

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in a fused benzene and thiazole ring structure. This compound is characterized by the presence of a cyano group at the 6-position and a carboxylate ester group at the 3-position of the benzothiazole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminothiophenol and chloroacetic acid.

Reaction Steps:

Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and efficiency.

Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different chemical properties.

Substitution: Substitution reactions at different positions of the benzothiazole ring can introduce various functional groups, altering the compound's reactivity and applications.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include manganese dioxide, potassium permanganate, and hydrogen peroxide.

Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Various halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.

Reduction Products: Reduction can produce amines or amides.

Substitution Products: Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Chemistry:

Synthetic Intermediate: this compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Catalyst Development: It can be used in the development of catalysts for various organic reactions.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Enzyme Inhibitors:

Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Pharmacological Studies: It is used in pharmacological studies to evaluate its biological activity and therapeutic potential.

Industry:

Material Science: this compound is used in the development of advanced materials with specific properties.

Agriculture: It has applications in the synthesis of agrochemicals, such as pesticides and herbicides.

Mécanisme D'action

The mechanism by which Methyl 6-cyano-1,2-benzothiazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparaison Avec Des Composés Similaires

Methyl 6-nitro-1,2-benzothiazole-3-carboxylate: Similar structure with a nitro group instead of a cyano group.

Methyl 6-hydroxy-1,2-benzothiazole-3-carboxylate: Similar structure with a hydroxyl group instead of a cyano group.

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate: Similar structure with a methoxy group instead of a cyano group.

Uniqueness: Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is unique due to its cyano group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This cyano group can participate in various chemical reactions, making the compound versatile for different applications.

Activité Biologique

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The presence of cyano and carboxylate groups enhances its reactivity and biological potential.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions involving benzothiazole derivatives and cyanoacetic acid or its esters. For instance, a typical synthesis may involve the following steps:

- Formation of Benzothiazole : The initial step involves the cyclization of o-aminothiophenol with α-haloacetic acids.

- Nitration : The introduction of the cyano group can be achieved through nitration or direct substitution reactions.

- Esterification : Finally, methylation can be performed to yield the desired methyl ester.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that compounds in the benzothiazole class exhibit significant cytotoxicity against different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells.

In a study assessing the cytotoxic effects of various benzothiazole derivatives, this compound demonstrated an IC50 value in the range of 5–15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 20 µg/mL for certain strains, suggesting significant potential as an antimicrobial agent .

Antiviral Activity

Recent investigations have indicated that this compound may possess antiviral properties as well. Preliminary studies showed that it could inhibit viral replication in cell cultures infected with various viruses, including HIV and influenza virus. The mechanism appears to involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole ring can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Cyano group at C6 | Increases anticancer potency |

| Methyl ester | Enhances solubility and bioavailability |

| Substituents at C4 | Altered selectivity towards specific cancer types |

Studies have shown that introducing electron-withdrawing groups at specific positions can enhance anticancer activity while maintaining low toxicity towards normal cells .

Case Studies

- Cytotoxicity Evaluation : In a study conducted on various benzothiazole derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents .

- Antimicrobial Testing : A series of tests were performed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values lower than many commercially available antibiotics, highlighting its potential as a new antimicrobial agent .

Propriétés

IUPAC Name |

methyl 6-cyano-1,2-benzothiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHGIWGOOXDKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.